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molecular formula C12H14O3 B1196324 Ethyl 3-methyl-3-phenylglycidate CAS No. 77-83-8

Ethyl 3-methyl-3-phenylglycidate

Cat. No. B1196324
M. Wt: 206.24 g/mol
InChI Key: LQKRYVGRPXFFAV-UHFFFAOYSA-N
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Patent
US04619888

Procedure details

To a mixture of 120 g of acetophenone, 123 g of ethyl chloroacetate, and 200 ml of benzene was added 47.2 g of powder sodium amide over a period of 2 hours at 15° C. At the end of a 2-hour stirring at room temperature, the resulting red colored mixture was poured into 700 g of ice water. The organic phase was extracted with benzene, dried, and stripped of the solvent. The residue was fractionally distilled, yielding 130 g of ethyl 3-methyl-3-phenylglycidate having a boiling point of 107°-113° C./3 mmHg.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
powder
Quantity
47.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
700 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].Cl[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].[NH2-].[Na+]>C1C=CC=CC=1>[CH3:16][CH2:15][O:14][C:12]([CH:11]1[O:3][C:1]1([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
123 g
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
powder
Quantity
47.2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]
Step Three
Name
ice water
Quantity
700 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
At the end of a 2-hour stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with benzene
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The residue was fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)C1C(O1)(C)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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